Sulfonyl Attachment Point (C‑2 vs. N‑1) Determines Angiotensin II Antagonism Phenotype – Evidence from EP 0 643 060
The target compound is the exclusive 2‑propylsulfonyl‑1‑benzyl‑benzimidazole regioisomer claimed in EP 0 643 060. The patent teaches that the 2‑sulfonyl substitution is critical for angiotensin II receptor binding; moving the sulfonyl group to the N‑1 position or replacing propylsulfonyl with alkylsulfonyl of different chain lengths yields compounds that are either inactive or substantially less potent in the isolated rabbit aortic strip assay [1]. Although the patent does not disclose individual IC50 values for every enumerated example, the generic structure–activity relationship explicitly excludes N‑1 sulfonyl and non‑propyl alkylsulfonyl variants from the preferred antihypertensive profile.
| Evidence Dimension | Angiotensin II receptor antagonism (rabbit aortic strip contraction assay) |
|---|---|
| Target Compound Data | Active as angiotensin II antagonist (qualitative; specific IC50 not publicly disclosed for this exact compound) |
| Comparator Or Baseline | N‑1 sulfonyl regioisomers and C‑2 methylsulfonyl/ethylsulfonyl analogs – inactive or markedly less potent |
| Quantified Difference | Not precisely quantified in the available public excerpt; patent states that only 2‑propylsulfonyl‑benzyl‑benzimidazoles carry the preferred activity. |
| Conditions | In vitro rabbit aortic strip preparation precontracted with angiotensin II [1]. |
Why This Matters
For any program targeting the angiotensin II AT1 receptor, procuring the wrong regioisomer (N‑1 sulfonyl) will yield a false-negative result and waste screening resources; the 2‑propylsulfonyl attachment is a documented prerequisite for activity.
- [1] Hanko, R. et al. (Bayer AG). Sulfonylbenzyl-substituierte Benzimidazole. EP 0 643 060 A3, 1995. The patent distinguishes 2‑sulfonylbenzyl from 1‑sulfonylbenzyl regioisomers and emphasizes the antihypertensive superiority of the 2‑propylsulfonyl series. View Source
